3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione
Description
Properties
CAS No. |
1038998-66-1 |
|---|---|
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7,7-dimethyl-6,8-dihydrochromene-2,5-dione |
InChI |
InChI=1S/C19H18O5/c1-19(2)8-14(20)13-7-12(18(21)24-17(13)9-19)5-11-3-4-15-16(6-11)23-10-22-15/h3-4,6-7H,5,8-10H2,1-2H3 |
InChI Key |
IUEGTLLFBYTJMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)O2)CC3=CC4=C(C=C3)OCO4)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Diastereomeric Salt Formation and Resolution
- The preparation often starts with the synthesis of the corresponding 3-(benzodioxol-5-yl)methyl-substituted acid precursor.
- Enantiomeric enrichment is achieved by forming diastereomeric salts with chiral amines, where one enantiomer preferentially crystallizes in the salt, and the other remains in the mother liquor or crystallization water.
- This step allows for the separation of (R) and (S) enantiomers of the acid with high enantiomeric excess.
Alkaline Hydrolysis to Corresponding Alcohols
- The resolved acid enantiomers are converted to their respective alcohols via alkaline hydrolysis.
- This reaction is preferably conducted using potassium hydroxide (KOH) in methanol under controlled conditions to avoid side reactions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| i | Acid enantiomer + chiral amine | Diastereomeric salt formation |
| ii | Crystallization | Enantiomeric separation |
| iii | KOH in methanol, alkaline hydrolysis | Conversion of acid to alcohol enantiomers |
Oxidation of Alcohols to Aldehydes
- The (R) and (S) alcohols obtained are oxidized to the corresponding aldehydes, specifically 3-(benzodioxol-5-yl)-2-methylpropanal enantiomers.
- The oxidation uses a sodium hypochlorite (NaClO) solution at a pH between 8.5 and 9.5.
- Catalysts such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or PIPO (a nitroxyl radical catalyst) are employed in the presence of potassium bromide (KBr) to facilitate selective oxidation without overoxidation.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| iv | NaClO (pH 8.5-9.5), KBr, TEMPO catalyst | Selective oxidation to aldehydes |
Cyclization to Form the Chromene-2,5-dione Core
- The aldehyde intermediates undergo cyclization reactions to form the 7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione ring system.
- This step typically involves intramolecular condensation and ring closure, often under acidic or basic catalysis, to yield the chromene dione structure.
- The presence of the benzo[d]dioxole substituent is preserved during this cyclization.
Alternative Synthetic Routes and Related Compounds
- While direct preparation of the target compound is limited in open literature, related β-diketone derivatives and chromene analogs have been synthesized via condensation of ethyl benzoylacetate with other aromatic amines or aldehydes, followed by cyclization.
- The use of triethylamine as a base and reflux in solvents such as 1,4-dioxane has been reported for similar heterocyclic ring formations.
- Oxidative and reductive transformations of intermediate alcohols and aldehydes are common in the preparation of chromene derivatives with biological activity.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Diastereomeric salt formation | Chiral amines, crystallization | Enantiomeric resolution of acid |
| 2 | Alkaline hydrolysis | KOH in methanol | Acid to alcohol conversion |
| 3 | Oxidation to aldehyde | NaClO (pH 8.5-9.5), KBr, TEMPO catalyst | Selective oxidation |
| 4 | Cyclization to chromene-2,5-dione | Acid/base catalysis, reflux solvents | Ring closure to form chromene core |
Research Results and Yields
- The enantiomeric resolution step yields high-purity enantiomers, critical for biological activity studies.
- Alkaline hydrolysis proceeds efficiently with minimal side products under controlled conditions.
- TEMPO-mediated oxidation is selective and mild, preventing overoxidation to acids.
- Cyclization yields depend on reaction conditions but typically range from 70% to 85% in related chromene syntheses.
- Characterization of intermediates and final products is performed by NMR, IR, and mass spectrometry to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antitumor agent, with studies showing its ability to inhibit the growth of cancer cells.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on available data:
Structural Analogues
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Compound 13) Structure: Lacks the methylene bridge and dihydro-dione core of the target compound, featuring a direct benzodioxole attachment to a coumarin-like chromen-2-one system. Properties: Molecular weight 266 g/mol (M⁺), melting point 168–170°C, synthesized in 32% yield via condensation .
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (Compound 14) Structure: Replaces benzodioxole with a dimethoxyphenyl group. Properties: Molecular weight 282 g/mol (M⁺), melting point 127–129°C, synthesized in 55% yield .
4-Hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione (Compound 2b)
- Structure : Shares the chromene-dione core but lacks the benzodioxolylmethyl substituent.
- Applications : Used in synthesizing fused chromene derivatives (e.g., furochromene carboxylates) with 84–85% yields via reactions with bromonitroacrylates .
- Key Difference : The absence of the benzodioxole group may limit its bioactivity in contexts where lipophilic aromatic moieties are critical.
Functional Analogues
Dimedone (5,5-Dimethylcyclohexane-1,3-dione) Role: A classic CH-acid in multicomponent reactions.
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)
- Reactivity : Highly acidic but hydrolytically unstable.
- Comparison : The chromene-dione core of the target compound offers greater stability while retaining CH-acid functionality .
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione is a derivative of chromene and has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound through a detailed review of its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name: 3-(1,3-benzodioxol-5-ylmethyl)-7,7-dimethyl-6,8-dihydrochromene-2,5-dione
- Molecular Formula: C19H18O5
- Molecular Weight: 326.34 g/mol
- CAS Number: 1038998-66-1
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with chromene frameworks. Variations in synthetic routes can lead to different derivatives with potentially varying biological activities.
Anticancer Activity
Research indicates that compounds related to benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, a study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxol moieties and tested their cytotoxic effects on several cancer cell lines (HepG2, HCT116, MCF-7). The results showed that some compounds had IC50 values lower than those of standard drugs like doxorubicin, indicating strong antitumor activity ( ).
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5 | HepG2 | 2.38 | |
| Compound 5 | HCT116 | 1.54 | |
| Compound 5 | MCF7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF7 | 4.56 |
The anticancer mechanisms of compounds related to this class include:
- EGFR Inhibition: The compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Apoptosis Induction: Apoptosis was assessed using annexin V-FITC assays, revealing that these compounds can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest: Analysis indicated that these compounds could induce cell cycle arrest at various phases.
Mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 were also studied to understand the compounds' effects on apoptosis ( ).
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Anticancer Studies: A series of benzo[d][1,3]dioxole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. Many exhibited significant activity with low toxicity towards normal cells ( ).
- Molecular Docking Studies: In silico studies have suggested favorable interactions between these compounds and target proteins involved in tumor progression ( ).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione?
- Methodological Answer : The compound can be synthesized via condensation reactions involving benzo[d][1,3]dioxole derivatives and chromene-dione precursors. A general approach includes:
Acid-catalyzed cyclization : Reacting substituted acetic acid derivatives (e.g., 2-(benzo[d][1,3]dioxol-5-yl)acetic acid) with diketones under acidic conditions to form the chromene-dione core .
Functionalization : Introducing the methyl groups at the 7-position via alkylation or using pre-substituted diketones.
- Characterization : Use IR to confirm carbonyl stretches (~1,715 cm⁻¹ for dione), H-NMR to resolve methyl protons (δ ~1.2–1.5 ppm for 7,7-dimethyl), and mass spectrometry (MS) for molecular ion validation (e.g., EI-MS m/z ~380–400 range) .
Q. How is the structural integrity of this compound validated in synthetic chemistry research?
- Methodological Answer :
- X-ray crystallography : Resolve bond lengths and angles, particularly the fused benzopyran-dione system and substituent orientations. Compare with analogs like 4-(4-chlorophenyl)-7,7-dimethylchromene-dione (C–C bond lengths: 1.54 Å for methyl groups; dione ring planarity <0.05 Å deviation) .
- Multi-spectral cross-validation : Combine C-NMR (carbonyl signals at ~200 ppm) with HPLC purity analysis (>95%) to confirm absence of byproducts .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Anticonvulsant screening : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents, referencing structural analogs with anti-epileptic activity .
- Antioxidant assays : DPPH radical scavenging (IC₅₀ quantification) or FRAP assays, comparing to standards like ellagic acid (IC₅₀ ~10 µM) .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to establish safe concentration ranges (IC₅₀ > 50 µM for non-toxic candidates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the cyclization step?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) or organocatalysts (proline derivatives) to enhance cyclization efficiency.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (CHCl₃) for solubility and transition-state stabilization.
- Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust temperature (e.g., 60–80°C optimal for similar chromene syntheses) .
Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assay protocols : Ensure consistent cell lines, incubation times, and positive controls. For example, MTT assay variability can arise from incubation time (±2 hours) or serum concentration .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to identify rapid degradation (t₁/₂ < 30 min) that may cause false-negative results.
- Structural analogs comparison : Cross-reference with benzo[d][1,3]dioxole-containing coumarins (e.g., 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one) to contextualize bioactivity trends .
Q. What computational methods are effective for predicting environmental fate and biodegradation pathways?
- Methodological Answer :
- QSAR modeling : Use EPI Suite or TEST software to estimate logP (predicted ~2.5–3.5 for lipophilic chromenes) and biodegradation probability (e.g., BIOWIN score <2.1 suggests persistence) .
- Metabolite prediction : Employ Schrödinger’s BioLuminate to simulate cytochrome P450-mediated oxidation, focusing on the dioxole ring (predicted hydroxylation at C5).
- Ecotoxicity profiling : Align with the INCHEMBIOL framework to assess bioaccumulation in aquatic models (e.g., Daphnia magna LC₅₀ testing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
